3-chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine
Overview
Description
3-chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C11H12ClN3 and its molecular weight is 221.69. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties
- The compound and its derivatives have shown pronounced antimicrobial properties, with the structure–activity relationship indicating that specific moieties are crucial for this activity. Notably, the 3,5-dimethyl-1H-pyrazol-1-yl group linked to the pyrimidine carbon plays a significant role in antimicrobial activity (Sirakanyan et al., 2021).
Anticancer and Anti-5-Lipoxygenase Agents
- Novel pyrazolopyrimidines derivatives have been synthesized for their potential use as anticancer and anti-5-lipoxygenase agents. The structure-activity relationship (SAR) of these compounds has been a focus to understand their effectiveness (Rahmouni et al., 2016).
Material Science
- Pyrazolo[1,5-a]pyrimidine derivatives have recently gained attention in material science due to their significant photophysical properties. Research is ongoing in developing new synthetic pathways and functionalization of these compounds to improve their applications in this field (Arias-Gómez et al., 2021).
Insecticidal and Antibacterial Potential
- Some derivatives have been synthesized and evaluated for their insecticidal and antibacterial potential. These studies are crucial for developing new compounds that can effectively combat pests and bacterial infections (Deohate & Palaspagar, 2020).
Molecular Structure Analysis
- Research has also been conducted on the molecular structure of similar compounds, revealing insights into hydrogen-bonded chains and sheet formations in various derivatives, which is essential for understanding their chemical properties (Portilla et al., 2005).
Mechanism of Action
Target of Action
The primary target of 3-chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, preventing the replication of cancer cells .
Pharmacokinetics
The compound’s molecular formula is c11h12cln3 , and its average mass is 221.686 Da , which suggests it may have favorable pharmacokinetic properties, as small molecules often do.
Result of Action
The compound shows significant inhibitory activity against CDK2 . It has been found to have potent cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . This suggests that it could potentially be effective in treating various types of cancer.
Biochemical Analysis
Biochemical Properties
It has been found that similar pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have shown inhibitory activity against CDK2, a cyclin-dependent kinase . This suggests that 3-Chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine may interact with similar enzymes and proteins in biochemical reactions.
Cellular Effects
In terms of cellular effects, compounds similar to this compound have shown cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . These compounds have been observed to inhibit cell growth and induce apoptosis within HCT cells .
Molecular Mechanism
Similar compounds have been found to inhibit CDK2/cyclin A2, suggesting a potential mechanism of action . Molecular docking simulations have confirmed the good fit of these compounds into the CDK2 active site through essential hydrogen bonding .
Properties
IUPAC Name |
10-chloro-7,11-dimethyl-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-6-8-4-3-5-9(8)15-11(13-6)10(12)7(2)14-15/h3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITROMIMEXHPLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C3=C1CCC3)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301323054 | |
Record name | 10-chloro-7,11-dimethyl-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301323054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818833 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
685107-07-7 | |
Record name | 10-chloro-7,11-dimethyl-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301323054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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